3,5-Dimethoxypyrazine-2-carbaldehyde

Vue d'ensemble

Description

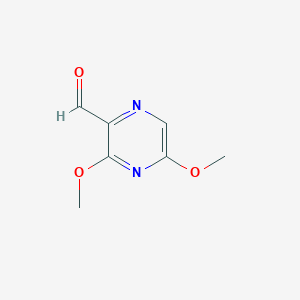

3,5-Dimethoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of two methoxy groups attached to a pyrazine ring, along with an aldehyde functional group at the 2-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 3,5-dimethoxypyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethoxypyrazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 3,5-Dimethoxypyrazine-2-carboxylic acid.

Reduction: 3,5-Dimethoxypyrazine-2-methanol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that pyrazine derivatives, including 3,5-Dimethoxypyrazine-2-carbaldehyde, exhibit notable antimicrobial activity. A study highlighted the effectiveness of alkylpyrazines against various bacterial strains, demonstrating that compounds like 2,5-dimethylpyrazine significantly reduced E. coli concentrations at specific dosages and incubation times . This suggests that this compound may also possess similar properties, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Intermediate

The compound can serve as an intermediate in synthesizing more complex pharmaceuticals. It is particularly relevant in the synthesis of drugs targeting metabolic disorders. For instance, its derivatives have been utilized in creating intermediates for medications such as Glipizide, which is used to treat type 2 diabetes . The production process for these intermediates is noted for being environmentally friendly and cost-effective.

Food Science

Flavor Enhancement

this compound contributes to flavor profiles in food products. Pyrazines are known for their characteristic aromas and are widely used in the food industry to enhance flavors in products such as chocolate and coffee . The compound's presence can improve sensory attributes, making it valuable for flavorists and food technologists looking to develop novel food products.

Odor Qualities

The compound has been studied for its odor qualities, which are significant in the food industry. Alkylpyrazines have been shown to possess distinct olfactory characteristics that can influence consumer preferences and product acceptance . The ability to manipulate these compounds can lead to improved product formulations that cater to specific market demands.

Agricultural Applications

Pest Management

Recent studies suggest that pyrazine derivatives may play a role in pest management strategies. Their potential use as natural pesticides is being explored due to their ability to deter certain pests while being less harmful to beneficial insects . This application aligns with the growing trend of using biopesticides as sustainable alternatives to synthetic chemicals.

Data Summary Table

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various pyrazine compounds demonstrated that this compound could reduce bacterial growth significantly at certain concentrations over specified periods. This research supports further exploration into its potential as an antimicrobial agent in pharmaceutical applications. -

Flavor Profile Analysis

In a comparative analysis of flavor compounds in roasted coffee, researchers found that pyrazines contributed significantly to the overall aroma profile. The inclusion of this compound could enhance flavor complexity in similar products. -

Biopesticide Development

Research into natural pest deterrents identified several pyrazine derivatives with promising results in repelling common agricultural pests without harming beneficial species. This opens avenues for developing sustainable pest management solutions using this compound.

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxypyrazine-2-carbaldehyde depends on its specific applicationFor example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby exerting its biological effects .

Comparaison Avec Des Composés Similaires

3,5-Dimethoxypyrazine: Lacks the aldehyde group but shares the pyrazine ring and methoxy groups.

2,3-Dimethoxypyrazine: Has methoxy groups at different positions on the pyrazine ring.

3,5-Dimethoxypyrazine-2-carboxylic acid: The oxidized form of 3,5-Dimethoxypyrazine-2-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both methoxy groups and an aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Activité Biologique

3,5-Dimethoxypyrazine-2-carbaldehyde is a pyrazine derivative that has garnered attention in recent years due to its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with two methoxy groups and an aldehyde functional group. Its chemical structure can be represented as follows:

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that various pyrazine derivatives exhibit significant antibacterial activity. In particular, this compound has shown promising results against several bacterial strains. A study highlighted that alkylpyrazines, including derivatives like 2,5-dimethylpyrazine, effectively reduced the concentration of Escherichia coli in vitro. Although specific data for this compound is limited, its structural similarities suggest potential efficacy against similar pathogens .

Antifungal Activity

The compound also exhibits antifungal properties. A study indicated that certain pyrazine derivatives could inhibit the growth of fungi such as Aspergillus niger. The inhibition rates were significantly affected by the concentration of the compounds used . Further exploration into this compound's antifungal activity could provide insights into its therapeutic applications.

| Compound | Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| This compound | E. coli | TBD | TBD |

| 2,5-Dimethylpyrazine | E. coli | 67% (at 1.2%) | 1.2 |

| Alkylpyrazines | Aspergillus niger | TBD | TBD |

Therapeutic Potential

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. For instance, compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in various models . Given the structural characteristics of this compound, it may possess similar anti-inflammatory effects that warrant further investigation.

Neuroprotective Effects

Some studies suggest that pyrazole derivatives can enhance cognitive functions and exhibit neuroprotective effects. For example, tetramethylpyrazine has been noted for its ability to improve cognitive abilities in animal models . While direct studies on this compound are lacking, its relatedness to other neuroprotective pyrazines suggests potential benefits in neurological health.

Case Studies and Research Findings

A notable study focused on the biological activities of various pyrazole compounds demonstrated that modifications at specific positions on the pyrazole ring significantly influenced their pharmacological properties. Compounds with methoxy substitutions often exhibited enhanced bioactivity against microbial agents .

In another investigation involving the synthesis of novel pyrazole derivatives, researchers found that specific modifications led to increased anti-inflammatory and analgesic activities compared to standard treatments like ibuprofen . This underscores the potential of structural variations in enhancing biological activity.

Propriétés

IUPAC Name |

3,5-dimethoxypyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIOSQOKVMSFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576995 | |

| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136866-38-1 | |

| Record name | 3,5-Dimethoxypyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.